5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide involves complex chemical processes that often aim at producing compounds with specific chemical and physical properties. For example, the synthesis of N-acetyl-β-D-glucosaminides derivatives, including those with halogen substitutions, focuses on generating substrates for enzymatic rate assays. These substrates, upon hydrolysis by specific enzymes, react to produce colored products under certain conditions, demonstrating the potential for analytical applications (Kasai et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is designed to facilitate specific chemical reactions and interactions. For instance, the synthesis and study of methyl 4,6-benzylidene-β-D-glucosaminide hydrochloride and its derivatives highlight the importance of molecular structure in facilitating deamination reactions and subsequent transformations, which could be indicative of the strategic incorporation of functional groups to achieve desired chemical behaviors (Akiya & Osawa, 1959).
Scientific Research Applications
Enzyme Activity Assays
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is utilized in enzyme activity assays. Kasai et al. (1995) synthesized similar N-acetyl-β-D-glucosaminides for the rate-assay of N-acetyl-β-D-glucosaminidase. They found that these compounds, after hydrolysis by the enzyme, produced indoaniline dyes, indicating enzyme activity under specific conditions (Kasai, Okada, & Yamaji, 1995).
Histochemical Applications
Pearson et al. (1967) used a related substrate, 5-bromo-4-chloroindol-3-yl-beta-D-glucopyruroniside, for histochemical demonstrations of beta-D-glucuronidase in rat tissues. This substrate facilitated specific reactions without requiring additional coupling steps and was effective in a wide range of tissues (Pearson, Standen, & Esterly, 1967).
Bacteriological Research
Watkins et al. (1988) developed a new chromogenic compound, 5-bromo-4-chloro-3-indoxyl-beta-D-glucuronide, for the rapid and specific identification of Escherichia coli in sanitary analysis of shellfish and wastewater. This compound provided a reliable means for differential identification of this bacterium with minimal false results (Watkins, Rippey, Clavet, Kelley-Reitz, & Burkhardt, 1988).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWPNTKTZYIFQT-XZINFULNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962618 | |
Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide | |
CAS RN |
4264-82-8 | |
Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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